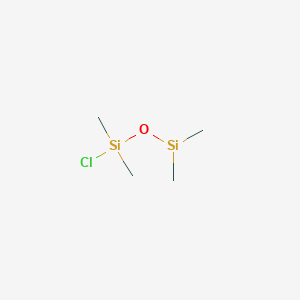
(o-Methyl-Benzoyl)-phosphonic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(o-Methyl-Benzoyl)-phosphonic acid diethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by the presence of a phosphonic acid group esterified with diethyl groups and a benzoyl group substituted with a methyl group at the ortho position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (o-Methyl-Benzoyl)-phosphonic acid diethyl ester typically involves the esterification of phosphonic acid derivatives with alcohols. One common method is the reaction of a phosphonic acid chloride with ethanol in the presence of a base to form the ester. Another method involves the direct esterification of phosphonic acid with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
(o-Methyl-Benzoyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding phosphonic acid and alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Reduction: The ester can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Transesterification: Requires an alcohol and an acid catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Phosphonic acid and ethanol.
Transesterification: A different ester and ethanol.
Reduction: Alcohol or aldehyde.
Wissenschaftliche Forschungsanwendungen
(o-Methyl-Benzoyl)-phosphonic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (o-Methyl-Benzoyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes that
Eigenschaften
CAS-Nummer |
56738-54-6 |
|---|---|
Molekularformel |
C12H17O4P |
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
diethoxyphosphoryl-(2-methylphenyl)methanone |
InChI |
InChI=1S/C12H17O4P/c1-4-15-17(14,16-5-2)12(13)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
OWGXWFLJRBMYGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=O)C1=CC=CC=C1C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










propanedioate](/img/structure/B14633864.png)
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)



